molecular formula C18H21N B12813152 4-(2,3-Dihydro-1H-inden-1-ylmethyl)-N,N-dimethylaniline CAS No. 25684-15-5

4-(2,3-Dihydro-1H-inden-1-ylmethyl)-N,N-dimethylaniline

Cat. No.: B12813152
CAS No.: 25684-15-5
M. Wt: 251.4 g/mol
InChI Key: WCHSWHWXUKUKBO-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1H-inden-1-ylmethyl)-N,N-dimethylaniline is a complex organic compound that features a unique structure combining an indene moiety with a dimethylaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-1H-inden-1-ylmethyl)-N,N-dimethylaniline typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of N,N-dimethylaniline with 2,3-dihydro-1H-inden-1-ylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be employed to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1H-inden-1-ylmethyl)-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can yield different hydrogenated products.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the aromatic ring.

Scientific Research Applications

4-(2,3-Dihydro-1H-inden-1-ylmethyl)-N,N-dimethylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(2,3-Dihydro-1H-inden-1-ylmethyl)-N,N-dimethylaniline exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-inden-1-one: Shares the indene moiety but lacks the dimethylaniline group.

    N,N-Dimethylaniline: Contains the dimethylaniline group but lacks the indene moiety.

Uniqueness

4-(2,3-Dihydro-1H-inden-1-ylmethyl)-N,N-dimethylaniline is unique due to its combined structure, which imparts distinct chemical and biological properties

Properties

CAS No.

25684-15-5

Molecular Formula

C18H21N

Molecular Weight

251.4 g/mol

IUPAC Name

4-(2,3-dihydro-1H-inden-1-ylmethyl)-N,N-dimethylaniline

InChI

InChI=1S/C18H21N/c1-19(2)17-11-7-14(8-12-17)13-16-10-9-15-5-3-4-6-18(15)16/h3-8,11-12,16H,9-10,13H2,1-2H3

InChI Key

WCHSWHWXUKUKBO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC2CCC3=CC=CC=C23

Origin of Product

United States

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